![molecular formula C18H18ClN5O B2954055 5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923147-12-0](/img/structure/B2954055.png)
5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a triazole derivative that has been synthesized through various methods and has shown promising results in biological studies.
Scientific Research Applications
Synthesis and Characterization
Triazole derivatives, including those similar to "5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide," are synthesized through various chemical reactions. These compounds are characterized for their molecular structure and properties using techniques such as NMR, IR, MS, and elemental analysis. The synthesis often aims to explore the chemical reactivity of triazole and its potential for further functionalization (Bekircan, Ülker, & Menteşe, 2015; Yilmaz et al., 2005).
Antimicrobial Activities
Some studies have investigated the antimicrobial properties of triazole derivatives. These compounds are screened against various bacterial and fungal strains to evaluate their effectiveness as antimicrobial agents. The results often highlight compounds with promising activity, which could lead to the development of new antimicrobial drugs (Bektaş et al., 2007).
Anticancer Activities
Triazole derivatives are also explored for their potential anticancer properties. Through various assays, these compounds are tested against cancer cell lines to assess their cytotoxicity. The goal is to identify compounds that can selectively inhibit cancer cell growth without affecting healthy cells. Some triazole derivatives have shown promising results in inhibiting the growth of cancer cells, indicating their potential as anticancer agents (Butler et al., 2013; Bekircan et al., 2008).
Molecular Docking Studies
Research on triazole derivatives includes molecular docking studies to predict their binding affinity and interaction with biological targets. These studies help in understanding the mechanism of action at the molecular level and guide the design of more potent and selective compounds (Kumar et al., 2021).
Enzyme Inhibition
Another area of research involves evaluating the enzyme inhibitory activities of triazole derivatives. By targeting specific enzymes involved in disease pathways, these compounds can be developed into therapeutic agents for conditions such as diabetes and obesity. The inhibition of enzymes like lipase and α-glucosidase has been investigated, with some compounds showing significant inhibitory activity (Bekircan, Ülker, & Menteşe, 2015).
properties
IUPAC Name |
5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-12-6-8-13(9-7-12)11-24-17(20)16(22-23-24)18(25)21-10-14-4-2-3-5-15(14)19/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZNQQBBOINMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide |
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